Cas no 156101-09-6 (b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI))

b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI) structure
156101-09-6 structure
Product Name:b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI)
Numero CAS:156101-09-6
MF:C25H38O6
MW:434.565628528595
CID:201707
PubChem ID:15235994
Update Time:2024-02-29

b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI)
    • Erinacine C Erinacin C
    • Erinacine C Erinacin C
    • β-D-Xylopyranose, 1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-
    • DTXSID901318487
    • beta-D-Xylopyranose, 1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-
    • 1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-Decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-beta-D-xylopyranose
    • SCHEMBL21003630
    • CHEBI:187640
    • Erinacine C
    • Erinacin C
    • RR9WB4ATX2
    • (1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol
    • 156101-09-6
    • 13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol
    • Inchi: 1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1
    • Chiave InChI: DMPGFSQMXITJPT-ZCKYJUNOSA-N
    • Sorrisi: C[C@]12CCC(C(C)C)=C1[C@@]1([H])CC=C(CO)[C@@]3([H])O[C@]4([H])[C@H]([C@H](O)CO[C@@]4([H])O[C@]3([H])[C@]1(C)CC2)O

Proprietà calcolate

  • Massa esatta: 434.26683893g/mol
  • Massa monoisotopica: 434.26683893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 2
  • Complessità: 789
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 88.4Ų

b-D-Xylopyranose,1,2-O-[(3aR,5aR,6R,7R,10aR)-2,3,3a,4,5,5a,6,7,10,10a-decahydro-8-(hydroxymethyl)-3a,5a-dimethyl-1-(1-methylethyl)cyclohept[e]indene-6,7-diyl]-(9CI) Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd